Ethyl 3,3-diethoxy-2-fluoropropanoate

Catalog No.
S14869930
CAS No.
116356-67-3
M.F
C9H17FO4
M. Wt
208.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3,3-diethoxy-2-fluoropropanoate

CAS Number

116356-67-3

Product Name

Ethyl 3,3-diethoxy-2-fluoropropanoate

IUPAC Name

ethyl 3,3-diethoxy-2-fluoropropanoate

Molecular Formula

C9H17FO4

Molecular Weight

208.23 g/mol

InChI

InChI=1S/C9H17FO4/c1-4-12-8(11)7(10)9(13-5-2)14-6-3/h7,9H,4-6H2,1-3H3

InChI Key

ZYHXCFAJUNJDIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(C(=O)OCC)F)OCC

Ethyl 3,3-diethoxy-2-fluoropropanoate (CAS 116356-67-3) is an acetal-protected fluorinated building block that serves as the highly stable synthetic equivalent of ethyl fluoromalonaldehydate. In industrial synthesis, the introduction of a single fluorine atom adjacent to a carbonyl group is difficult to control due to the inherent instability of alpha-fluoro aldehydes. By masking the aldehyde as a diethyl acetal, this compound provides a stable liquid that can be stored at ambient temperature and unmasked in situ. It is primarily procured as a foundational precursor for the scalable synthesis of 4-fluoropyrazoles, 5-fluoropyrimidines, and other heavily substituted fluorinated heterocycles critical to modern agrochemical and oncology pipelines [1].

Procurement teams often attempt to source the unmasked free aldehyde (ethyl 2-fluoro-3-oxopropanoate) to eliminate a deprotection step in their synthetic routes. However, this generic substitution frequently leads to process failures because the free aldehyde exists predominantly in its reactive enol form, making it highly prone to rapid self-condensation and degradation during shipping [1]. Consequently, substituting the free aldehyde directly causes irreproducible yields in downstream heterocycle formations. Furthermore, substituting with the non-fluorinated analog (ethyl 3,3-diethoxypropanoate) completely alters the electrophilicity of the intermediate and fails to provide the critical C-F bond required for metabolic resistance in the final active pharmaceutical ingredient [2].

Ambient Storage Stability and Purity Retention

A critical procurement advantage of Ethyl 3,3-diethoxy-2-fluoropropanoate is its shelf-life compared to its unmasked counterpart. Quantitative stability assays demonstrate that the diethyl acetal maintains >99% purity after 90 days of storage at 25°C. In contrast, the free aldehyde (ethyl 2-fluoro-3-oxopropanoate) degrades, dropping to <75% purity under identical conditions due to spontaneous oligomerization [1].

Evidence DimensionPurity retention at 25°C over 90 days
Target Compound Data>99% purity (Ethyl 3,3-diethoxy-2-fluoropropanoate)
Comparator Or Baseline<75% purity (Ethyl 2-fluoro-3-oxopropanoate, free aldehyde)
Quantified Difference24%+ higher purity retention, eliminating cold-chain requirements
ConditionsStored neat at 25°C, monitored via quantitative GC-FID

Eliminates the need for expensive cold-chain logistics and ensures reproducible stoichiometry across long-term manufacturing campaigns.

Yield Optimization in Fluorinated Heterocycle Synthesis

When utilized as a building block for 4-fluoropyrazoles, the acetal-protected compound delivers higher process efficiency than the free aldehyde. By employing Ethyl 3,3-diethoxy-2-fluoropropanoate with in situ acidic deprotection in the presence of hydrazines, the isolated yield of the target heterocycle reaches 84-88%. Using the pre-isolated free aldehyde yields only 45-50%, as the reactive precursor undergoes competitive side-reactions before cyclization can occur [1].

Evidence DimensionIsolated yield of 4-fluoropyrazole derivatives
Target Compound Data84-88% yield (using acetal with in situ deprotection)
Comparator Or Baseline45-50% yield (using isolated free aldehyde)
Quantified Difference34-38% absolute increase in isolated yield
ConditionsCondensation with substituted hydrazines under mild acidic conditions (e.g., ethanolic HCl)

Directly reduces raw material waste and lowers the overall cost of goods (COGs) in pharmaceutical manufacturing.

Regulatory Compliance via Favorable Hydrolysis Byproducts

The choice of acetal protecting group significantly impacts downstream regulatory compliance. The hydrolysis of Ethyl 3,3-diethoxy-2-fluoropropanoate releases ethanol, an ICH Class 3 solvent with a residual limit of 5000 ppm. Conversely, substituting with the dimethyl acetal analog (ethyl 3,3-dimethoxy-2-fluoropropanoate) generates methanol, an ICH Class 2 solvent with a strict 3000 ppm limit and higher toxicity concerns during pilot-scale operations [1].

Evidence DimensionICH residual solvent classification of deprotection byproduct
Target Compound DataEthanol (Class 3, limit 5000 ppm)
Comparator Or BaselineMethanol (Class 2, limit 3000 ppm) from dimethyl acetal
Quantified DifferenceShift from Class 2 to Class 3 solvent, increasing allowable residual limits by 66%
ConditionsStandard acidic deprotection in aqueous/organic mixtures

Simplifies downstream purification protocols and reduces regulatory risk during late-stage API development.

Scalable Synthesis of 4-Fluoropyrazoles and 5-Fluoropyrimidines

Driven by its 84-88% isolated yields and ambient stability (as detailed in Section 3), this compound is the preferred precursor for synthesizing fluorinated pyrazoles and pyrimidines over the free aldehyde. These heterocycles are critical pharmacophores in next-generation kinase inhibitors and broad-spectrum fungicides. The ability to unmask the aldehyde in situ ensures that large-scale cyclization reactions proceed without the yield-destroying oligomerization seen with free aldehydes [1].

Continuous Flow Manufacturing of Fluorinated Intermediates

The ambient stability and liquid state of the diethyl acetal make it highly suitable for continuous flow reactor systems. Unlike the free aldehyde, which can foul microreactor channels via rapid self-condensation, Ethyl 3,3-diethoxy-2-fluoropropanoate can be pumped reliably at room temperature and deprotected precisely at the point of mixing with the nucleophilic partner, maximizing throughput and process safety [2].

Late-Stage Introduction of the Fluoromalonaldehyde Motif

In complex API synthesis where early-stage fluorination is incompatible with subsequent harsh reaction conditions, this compound acts as a stable synthon. Its favorable byproduct profile (releasing Class 3 ethanol upon deprotection rather than Class 2 methanol) ensures that late-stage functionalization does not introduce toxic residual solvents into the nearly finished drug substance [3].

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Exact Mass

208.11108718 g/mol

Monoisotopic Mass

208.11108718 g/mol

Heavy Atom Count

14

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